Spectroscopic Characterization of 2-Bromo-3,4-difluorobenzyl bromide: A Predictive and Methodological Guide
Spectroscopic Characterization of 2-Bromo-3,4-difluorobenzyl bromide: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Bromo-3,4-difluorobenzyl bromide (C₇H₄Br₂F₂), a compound of interest in pharmaceutical and materials science research.[1][2] In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics. Detailed, field-proven protocols for acquiring such data are also presented to ensure researchers can validate these predictions and contribute to the public body of scientific knowledge.
Introduction: The Need for Spectroscopic Elucidation
2-Bromo-3,4-difluorobenzyl bromide is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis.[1][3] Its utility in the development of novel pharmaceutical intermediates and functional materials necessitates a thorough understanding of its chemical structure and purity, which is unequivocally established through spectroscopic analysis. This guide serves as a foundational reference for researchers, providing a robust predictive framework for the spectroscopic signature of this compound and the methodologies to obtain and interpret the corresponding data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Bromo-3,4-difluorobenzyl bromide, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons and the benzylic protons.
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Aromatic Region: The two aromatic protons will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Their chemical shifts are predicted to be in the range of δ 7.0-7.8 ppm . The coupling patterns will be complex due to ¹H-¹H (ortho and meta) and ¹H-¹⁹F couplings.
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Benzylic Protons (-CH₂Br): The methylene protons adjacent to the bromine atom are expected to appear as a singlet (or a narrow multiplet due to coupling with fluorine) in the region of δ 4.5-4.8 ppm . Data from similar compounds like 2,4-difluorobenzyl bromide shows a benzylic proton signal at approximately δ 4.47 ppm.[4]
Table 1: Predicted ¹H NMR Data for 2-Bromo-3,4-difluorobenzyl bromide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic CH | 7.0 - 7.8 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |
| Benzylic CH₂ | 4.5 - 4.8 | Singlet (s) or narrow multiplet | Chemical shift influenced by the adjacent bromine atom. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine will lead to C-F coupling, which can be observed as doublets or triplets depending on the number of adjacent fluorine atoms.
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Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-140 ppm . The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), while carbons further away will show smaller couplings.
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Benzylic Carbon (-CH₂Br): The benzylic carbon is expected to appear in the range of δ 30-35 ppm .
Table 2: Predicted ¹³C NMR Data for 2-Bromo-3,4-difluorobenzyl bromide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-Br (aromatic) | 110 - 120 | Present |
| C-F (aromatic) | 145 - 165 | Large ¹JCF |
| C-H (aromatic) | 115 - 130 | Present |
| C-CH₂Br (aromatic) | 130 - 140 | Present |
| CH₂Br | 30 - 35 | Possible small coupling |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Protocol:
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 2-Bromo-3,4-difluorobenzyl bromide.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
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Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
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Shim the magnetic field to achieve optimal homogeneity and resolution.
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Acquire the ¹H spectrum using a standard pulse sequence.
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Acquire the proton-decoupled ¹³C spectrum.
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Data Processing:
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Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase correct the spectrum to ensure all peaks are in the absorptive mode.
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Apply a baseline correction to obtain a flat baseline.
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Reference the spectrum by setting the TMS signal to 0 ppm.
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Integrate the signals in the ¹H spectrum to determine the relative number of protons.
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Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of 2-Bromo-3,4-difluorobenzyl bromide is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-F bonds, and C-Br bonds.
Table 3: Predicted IR Absorption Bands for 2-Bromo-3,4-difluorobenzyl bromide
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (CH₂) | 3000 - 2850 | Medium |
| C=C aromatic ring stretch | 1600 - 1450 | Medium to Strong |
| C-F stretch | 1300 - 1000 | Strong |
| C-Br stretch | 700 - 500 | Medium to Strong |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Caption: Workflow for ATR-FTIR data acquisition and processing.
Step-by-Step Protocol:
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Instrument Preparation:
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft tissue.
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Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
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Sample Analysis:
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Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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If a solid, use the pressure anvil to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing:
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The software will automatically subtract the background spectrum.
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Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.
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Perform a baseline correction if necessary.
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Identify and label the wavenumbers of the significant absorption peaks.
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Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrum
Due to the presence of two bromine atoms, the mass spectrum of 2-Bromo-3,4-difluorobenzyl bromide will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[5][6]
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Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of peaks due to the different combinations of bromine isotopes. The expected peaks will be at m/z values corresponding to [C₇H₄⁷⁹Br₂F₂]⁺, [C₇H₄⁷⁹Br⁸¹BrF₂]⁺, and [C₇H₄⁸¹Br₂F₂]⁺. The relative intensities of these peaks will be approximately 1:2:1.[5][7] The monoisotopic mass of the compound is 283.86478 Da.[8]
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Fragmentation Pattern: Common fragmentation pathways for benzyl bromides include the loss of a bromine radical (Br•) to form a stable benzyl cation. Therefore, a prominent peak corresponding to the [C₇H₄BrF₂]⁺ fragment is expected. Further fragmentation of the aromatic ring may also be observed.
Table 4: Predicted Mass Spectrometry Data for 2-Bromo-3,4-difluorobenzyl bromide
| Ion | Predicted m/z | Notes |
| [M]⁺ | 284, 286, 288 | Molecular ion cluster with a 1:2:1 intensity ratio. |
| [M-Br]⁺ | 205, 207 | Fragment ion cluster with a 1:1 intensity ratio. |
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Caption: Workflow for Electron Impact Mass Spectrometry data acquisition.
Step-by-Step Protocol:
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Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer. This can be done using a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
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Ionization:
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The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Impact (EI) ionization, causes the molecule to lose an electron, forming a radical cation (the molecular ion).
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Mass Analysis:
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The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
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Detection:
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The separated ions are detected, and a signal proportional to their abundance is recorded.
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Data Processing:
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A mass spectrum is generated, which is a plot of ion intensity versus m/z.
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Identify the molecular ion peak and major fragment ions.
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Analyze the isotopic distribution patterns to confirm the presence of bromine.
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Conclusion: A Path Forward for Characterization
References
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PubChem. 2-bromo-3,4-difluorobenzyl bromide. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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ResearchGate. Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. [Link]
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PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]
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Chem-Impex. 2,4-Difluorobenzyl bromide. [Link]
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NIST WebBook. 2,3-Difluorobenzyl bromide. [Link]
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Beilstein Journals. Supplementary Information. [Link]
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MilliporeSigma. 3,4-Difluorobenzyl bromide 98. [Link]
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YouTube. Bromo pattern in Mass Spectrometry. [Link]
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Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-bromobutane. [Link]
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Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]
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ResearchGate. The mass spectrum of 2,6-dibromo-4-isopropenylphenol. [Link]
-
NIST WebBook. p-Bromofluorobenzene. [Link]
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